Podilfen
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves strategic reactions that enable the formation of desired structures with high precision. For example, the study by Fukase et al. (2005) introduces a new synthetic methodology termed 'synthesis based on affinity separation' (SAS), showcasing how molecular recognition principles can be applied for oligosaccharide synthesis using a podand-type tag (Fukase et al., 2005). This approach emphasizes the importance of specific interactions for the synthesis of complex molecules.
Molecular Structure Analysis
Molecular structure analysis is fundamental in understanding the behavior and reactivity of compounds. For instance, Neogi et al. (2004) investigated the structure of discrete water clusters within the cavity of polymeric interlinked metallocycles, revealing how molecular architecture can dictate compound properties (Neogi et al., 2004). Such studies are critical for designing molecules with specific functions.
Chemical Reactions and Properties
Exploring chemical reactions and properties offers insights into how compounds interact and transform. The research on the resistance of Podosphaera xanthii to certain fungicides highlights the dynamic nature of chemical interactions and the development of resistance (Miyamoto et al., 2020). Understanding these reactions is crucial for developing effective chemical agents.
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystal structure, are essential for their practical application. The work by Nguyen et al. (2017) on the crystal morphology and interfacial stability of RS-ibuprofen in relation to its molecular structure provides an example of how physical properties are closely tied to molecular characteristics (Nguyen et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of compounds in various applications. The synthesis and investigation of antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues by Magedov et al. (2007) illustrate the exploration of chemical properties for therapeutic applications (Magedov et al., 2007).
Scientific Research Applications
Ocular Drug Delivery : A study by Vasconcelos et al. (2015) discussed the conjugation of a peptide for ocular delivery (POD) with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles to improve ocular drug bioavailability. This research may be relevant if "Podilfen" refers to the POD peptide mentioned in this study (Vasconcelos et al., 2015).
Oxidative Stress and Lipid Peroxidation : A paper by Zhang et al. (2012) investigated the oxidative stress and lipid peroxidation in earthworms induced by low doses of fomesafen, a herbicide. If "Podilfen" is a variant or related to fomesafen, this research could be relevant (Zhang et al., 2012).
Drug Discovery and Development : The paper by Drews (2000) provides a historical perspective on drug discovery, which may offer context for understanding the development and application of compounds like Podilfen (Drews, 2000).
Veterinary Medicine : Tochieva and Arisov (2023) conducted a tolerability study of Imidacloprid-Pyriproxyfen-Moxidectin-based drugs in dogs and cats. If Podilfen has a similar application or is related to these compounds, this study might be relevant (Tochieva & Arisov, 2023).
Future Directions
properties
IUPAC Name |
2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFJACWXFWFFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864398 | |
Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Podilfen | |
CAS RN |
13409-53-5 | |
Record name | Podilfen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013409535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PODILFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI81FMI713 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.